5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride
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Overview
Description
5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClNO5S It is a derivative of benzene, featuring a sulfonyl chloride group, a nitro group, a methoxy group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the nitration of 2-chloro-1-methoxybenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of concentrated sulfuric acid and chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used for nitration reactions.
Nucleophilic Substitution: Reagents like amines and alcohols can react with the sulfonyl chloride group under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: The major products are typically substituted benzene derivatives.
Nucleophilic Substitution: The major products are sulfonamide and sulfonate ester derivatives.
Scientific Research Applications
5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester derivatives, respectively . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-methoxy-4-nitrobenzene: Similar structure but lacks the sulfonyl chloride group.
4-nitrobenzenesulfonyl chloride: Similar structure but lacks the methoxy and chlorine substituents.
2-nitrobenzenesulfonyl chloride: Similar structure but lacks the methoxy and chlorine substituents.
Uniqueness
The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a diverse range of chemical reactions and applications .
Properties
CAS No. |
62833-51-6 |
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Molecular Formula |
C7H5Cl2NO5S |
Molecular Weight |
286.09 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO5S/c1-15-6-3-5(10(11)12)4(8)2-7(6)16(9,13)14/h2-3H,1H3 |
InChI Key |
JEOMQYSORAVXEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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